2-amino-5-chloro-N-methoxy-N-methylbenzamide
Overview
Description
2-amino-5-chloro-N-methoxy-N-methylbenzamide (ACMMB) is an organic compound belonging to the class of benzamides. It is a white crystalline solid with a molecular weight of 207.6 g/mol. ACMMB is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in many organic reactions.
Scientific Research Applications
Medicinal Chemistry and Drug Design
2-amino-5-chloro-N-methoxy-N-methylbenzamide: is a compound that can be utilized in the design of new pharmaceuticals. Its structure allows for potential activity at the benzylic position, which is often targeted for modifications to create derivatives with therapeutic properties . The presence of the methoxy group may influence the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold in drug discovery.
Material Science
In material science, this compound could be explored for its properties as a precursor in the synthesis of complex molecules. Its benzamide moiety might be reactive under certain conditions, allowing for the creation of polymers or co-polymers with specific characteristics for industrial applications .
Environmental Studies
The environmental impact of chemicals is a growing field of study. 2-amino-5-chloro-N-methoxy-N-methylbenzamide could be studied for its degradation products, bioaccumulation, and potential effects on ecosystems. Understanding its behavior in different environmental conditions can lead to safer chemical practices and regulations .
Pharmacology
In pharmacology, the compound’s interactions with biological systems can be of interest. It could be used to study enzyme inhibition, receptor binding, or transport mechanisms across cell membranes. This can provide insights into the development of drugs that target specific pathways or disorders .
Industrial Uses
While direct industrial uses of 2-amino-5-chloro-N-methoxy-N-methylbenzamide are not well-documented, related compounds are often used in the synthesis of dyes, resins, and other chemicals. Its role as an intermediate in synthetic processes could be vital in the production of materials with specific desired properties .
properties
IUPAC Name |
2-amino-5-chloro-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFLGRSYBQKTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Cl)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623598 | |
Record name | 2-Amino-5-chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-chloro-N-methoxy-N-methylbenzamide | |
CAS RN |
150879-48-4 | |
Record name | 2-Amino-5-chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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